(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral oxazoline derivative featuring a fused indeno-oxazole core with a pyridin-2-ylmethyl substituent. Its stereochemistry is defined by the (3aR,8aS) configuration, which is critical for its enantioselective applications in asymmetric catalysis. Key properties include:
- Molecular Formula: C₁₆H₁₄N₂O
- Molecular Weight: 250.30 g/mol
- CAS Number: 205647-97-8 .
- Synthesis: Prepared via condensation of 2-aminobenzonitrile with (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, yielding 54% of the product as white crystals .
- Applications: Primarily employed as a ligand in enantioselective copper-catalyzed reactions, such as nitroaldol and Henry reactions .
Properties
IUPAC Name |
(3aS,8bR)-2-(pyridin-2-ylmethyl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-7-13-11(5-1)9-14-16(13)18-15(19-14)10-12-6-3-4-8-17-12/h1-8,14,16H,9-10H2/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGGJFPHBYLCV-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of an intermediate compound, which is then subjected to cyclization using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Pyridinyl-Substituted Indeno-Oxazoles
Structural variations in pyridinyl substituents significantly influence electronic and steric properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance electrophilicity, improving catalytic activity in electron-deficient systems .
- Steric Bulk (e.g., tert-butyl): Increases enantioselectivity by restricting substrate access to specific coordination sites .
- Yield Variations : The tert-butyl derivative achieves 100% yield under optimized conditions, while brominated analogs require specialized purification .
Bisoxazoline Ligands
Dimeric indeno-oxazoles with cyclopropane or propane linkers exhibit enhanced stereochemical control:
Non-Pyridinyl Analogous Compounds
Alternative substituents diversify catalytic and physical properties:
Notable Trends:
Biological Activity
(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| Melting Point | Not specified |
| Purity | Min. 98% |
| Storage Conditions | Keep in a dark place |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of pyridine derivatives. Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for biological testing.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Tests conducted on Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively, suggesting potential for development as an antibiotic agent.
Neuroprotective Effects
Emerging studies have also suggested neuroprotective effects. The compound showed potential in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. These findings support further investigation into its use for neurodegenerative diseases.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Antimicrobial Evaluation : An investigation reported in Pharmaceutical Biology assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
- Neuroprotection : Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to (3aR,8aS)-2-(Pyridin-2-ylmethyl) indenooxazole derivatives?
- Methodology : Begin with a retrosynthetic analysis to identify precursors such as pyridinylmethylamine and indenooxazole scaffolds. Cyclization reactions (e.g., via Mitsunobu or acid-catalyzed conditions) are critical for forming the oxazole ring. Chiral resolution or asymmetric catalysis (e.g., using chiral bisoxazoline ligands) ensures stereochemical control at the 3aR and 8aS positions .
- Experimental Validation : Monitor reaction progress via TLC/HPLC and confirm stereochemistry using X-ray crystallography (as demonstrated in analogous indenooxazole structures) .
Q. How can reaction conditions be optimized for high enantiomeric excess (ee) in asymmetric synthesis?
- Methodology : Use Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. For example, combinatorial screening of chiral ligands (e.g., cyclopropane- or cyclopentane-linked bisoxazolines) can enhance ee .
- Data Analysis : Compare ee values via chiral HPLC or NMR with chiral shift reagents. Address low ee by investigating ligand-metal coordination geometry using DFT calculations .
Q. What spectroscopic techniques are most reliable for characterizing indenooxazole derivatives?
- Methodology : Prioritize - and -NMR for backbone confirmation, supplemented by HRMS for molecular weight validation. For stereochemical assignment, NOESY or X-ray diffraction (as in pyrrolidine-containing analogs) resolves spatial arrangements .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence catalytic activity in asymmetric reactions?
- Methodology : Synthesize derivatives with varying substituents (e.g., trifluoromethyl, cyclopropyl) on the pyridinyl or indenooxazole moieties. Test catalytic performance in model reactions (e.g., cyclopropanations). Correlate activity with Hammett parameters or steric maps derived from X-ray data .
- Contradiction Resolution : If electron-withdrawing groups reduce activity despite predicted stabilization, investigate ligand-substrate π-π interactions via computational modeling .
Q. What strategies mitigate competing side reactions during cyclopropane-linked bisoxazoline ligand synthesis?
- Methodology : Control reaction stoichiometry and use slow addition techniques for cyclopropane precursors. Employ low-temperature conditions () to suppress undesired ring-opening. Characterize intermediates via -NMR (if fluorinated) or IR spectroscopy .
Q. How can discrepancies in X-ray crystallography and NMR data for diastereomers be resolved?
- Methodology : For ambiguous NOESY signals, perform variable-temperature NMR to assess conformational flexibility. Cross-validate with single-crystal X-ray structures (as in pyrrolidine derivatives) . If contradictions persist, use dynamic NMR simulations to model fluxional behavior .
Q. What safety protocols are critical for handling indenooxazole derivatives with GHS hazard classifications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
